3-Bromo-5-methoxypyridin-2-amine
Overview
Description
3-Bromo-5-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2O . It is used as a building block for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methoxypyridin-2-amine consists of a pyridine ring substituted with a bromine atom at the 3rd position, a methoxy group at the 5th position, and an amine group at the 2nd position . The molecular weight of this compound is 203.04 g/mol .Scientific Research Applications
- Organic Chemistry
- Application : “3-Bromo-5-methoxypyridin-2-amine” is a chemical compound used in the synthesis of various organic compounds . It’s often used as a building block in the creation of more complex molecules .
- Method of Application : One method of application is through the Suzuki cross-coupling reaction . This reaction is used to couple boronic acids with halides, and is widely used in organic synthesis . In this case, “3-Bromo-5-methoxypyridin-2-amine” could be used as the halide component .
- Results or Outcomes : The Suzuki cross-coupling reaction of “3-Bromo-5-methoxypyridin-2-amine” with arylboronic acids can produce a series of novel pyridine derivatives . These derivatives have potential applications in various fields, including medicinal chemistry .
properties
IUPAC Name |
3-bromo-5-methoxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOQBLKXTMMFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxypyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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